Ethyl 2-(3-ethyl-4-hydroxy-4-methylpyrrolidin-2-ylidene)acetate
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Overview
Description
Ethyl 2-(3-ethyl-4-hydroxy-4-methylpyrrolidin-2-ylidene)acetate is a complex organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a pyrrolidine ring, which is a five-membered lactam structure, and is substituted with ethyl, hydroxy, and methyl groups. The presence of these functional groups imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-ethyl-4-hydroxy-4-methylpyrrolidin-2-ylidene)acetate typically involves the condensation of ethyl acetoacetate with a suitable amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as piperidine in ethanol, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under reflux conditions. The reaction mixture is then subjected to distillation and crystallization processes to obtain the pure compound. The use of continuous flow reactors can also enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-ethyl-4-hydroxy-4-methylpyrrolidin-2-ylidene)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ethyl and methyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
Ethyl 2-(3-ethyl-4-hydroxy-4-methylpyrrolidin-2-ylidene)acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of perfumes and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-ethyl-4-hydroxy-4-methylpyrrolidin-2-ylidene)acetate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, such as antimicrobial activity by disrupting bacterial enzyme function .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simpler ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity odor, used in flavoring agents.
Ethyl propionate: An ester with a pineapple-like odor, used in perfumes and flavorings.
Uniqueness
Ethyl 2-(3-ethyl-4-hydroxy-4-methylpyrrolidin-2-ylidene)acetate is unique due to its complex structure, which includes a pyrrolidine ring and multiple functional groups. This complexity imparts distinct chemical properties and potential biological activities that are not observed in simpler esters .
Properties
Molecular Formula |
C11H19NO3 |
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Molecular Weight |
213.27 g/mol |
IUPAC Name |
ethyl (2Z)-2-(3-ethyl-4-hydroxy-4-methylpyrrolidin-2-ylidene)acetate |
InChI |
InChI=1S/C11H19NO3/c1-4-8-9(6-10(13)15-5-2)12-7-11(8,3)14/h6,8,12,14H,4-5,7H2,1-3H3/b9-6- |
InChI Key |
ZIYVTNGOWWBDEV-TWGQIWQCSA-N |
Isomeric SMILES |
CCC1/C(=C/C(=O)OCC)/NCC1(C)O |
Canonical SMILES |
CCC1C(=CC(=O)OCC)NCC1(C)O |
Origin of Product |
United States |
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